molecular formula C10H11FO2 B1587015 Ethyl 2-(4-fluorophenyl)acetate CAS No. 587-88-2

Ethyl 2-(4-fluorophenyl)acetate

Cat. No.: B1587015
CAS No.: 587-88-2
M. Wt: 182.19 g/mol
InChI Key: VMWJHHAOVXQCLE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H11FO2. It is an ester derived from 4-fluorophenylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Ethyl 2-(4-fluorophenyl)acetate is a chemical compound that has been used as a precursor in condensation reactions with diamines . The primary targets of this compound are therefore the diamines involved in these reactions.

Mode of Action

The mode of action of this compound involves its interaction with diamines. In these reactions, this compound undergoes a C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of benzimidazoles and perimidines . These compounds are known to have antimalarial properties, suggesting that this compound could indirectly affect the biochemical pathways related to malaria infection.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor in the synthesis of benzimidazoles and perimidines . These compounds have potential antimalarial properties, suggesting that this compound could have indirect antimalarial effects.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-fluorophenyl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in condensation reactions with diamines, leading to the synthesis of benzimidazoles and perimidines, which are compounds with potential antimalarial properties . Additionally, it undergoes oxidative cross-coupling with indoles, a reaction that involves dioxygen activation . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been studied for its cytotoxic effects on cancer cell lines. For example, a derivative of this compound, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has shown significant anticancer activity against the HCT 116 cell line . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can participate in free radical reactions, such as free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form a succinimidyl radical . This radical can then remove a hydrogen atom from the benzylic position of this compound, leading to the formation of a benzylic radical. This process highlights the compound’s ability to undergo radical reactions, which can influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For instance, it has been observed that the compound can undergo oxidative degradation, which may affect its long-term stability and efficacy . Additionally, the cytotoxic effects of its derivatives on cancer cell lines suggest that prolonged exposure can lead to significant cellular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, the cytotoxicity of its derivatives against cancer cell lines indicates that there is a threshold beyond which the compound becomes harmful . This highlights the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo oxidative cross-coupling reactions, which involve the activation of dioxygen . This reaction is facilitated by enzymes that catalyze the formation of reactive oxygen species, leading to the oxidation of the compound. Additionally, the compound’s interaction with diamines in condensation reactions suggests its involvement in the synthesis of biologically active molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s physicochemical properties, such as its lipophilicity, influence its distribution and accumulation in different tissues . This can affect its localization and efficacy in biochemical processes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with enzymes involved in oxidative reactions suggests that it may localize to organelles such as mitochondria, where reactive oxygen species are generated . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-fluorophenyl)acetate can be synthesized through the esterification of 4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorophenyl)acetate
  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 2-(4-methylphenyl)acetate

Comparison: Ethyl 2-(4-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic properties .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJHHAOVXQCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207400
Record name Benzeneacetic acid, 4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-88-2
Record name Benzeneacetic acid, 4-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Fluorotoluene (1.65 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 76 mg ethyl p-fluorophenylacetate was obtained by column chromatography, in a yield of 84%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=7.2 Hz, 3H), 3.58 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 6.98-7.03 (m, 2H), 7.23-7.26 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.2, 40.5, 60.9, 115.3, 115.5, 129.8, 129.9, 130.8, 130.9, 160.8, 163.2, 171.5; HRMS (ESI) calcd. for C10H11FNaO2 [M+Na]: 205.0635. found: 205.0634. The ethyl p-fluorophenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 59 mg product p-fluorophenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-fluorophenyl)acetic acid (23.5 g, 152 mmol) in thionyl chloride 56 mL, 762 mmol) was refluxed for 2 hours and then concentrated in vacuo. The residue was diluted with 200 mL DCM, and stirred at 0° C. The mixture was treated with EtOH (9.8 mL, 168 mmol) and TEA (26 mL) dropwise. The mixture was then stirred for 2 hours. The mixture was quenched with 20 mL H2O and extracted with DCM (3×50 mL). The combined organics were washed with H2O (3×50 mL) and brine 20 mL, dried over anhydrous Na2SO4, and concentrated in vacuo to give 24.7 g of a pale yellow oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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